molecular formula C8H5Cl3O2 B1668717 Chlorfenac CAS No. 85-34-7

Chlorfenac

Cat. No.: B1668717
CAS No.: 85-34-7
M. Wt: 239.5 g/mol
InChI Key: QZXCCPZJCKEPSA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chlorfenac is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of prostaglandins, which contribute to inflammation and pain signaling .

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, which are key players in the inflammatory response . The downstream effects of this include a reduction in inflammation and pain.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial in understanding its bioavailability. Generally, NSAIDs like this compound are well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

At the molecular level, this compound’s action results in the inhibition of prostaglandin synthesis, leading to a decrease in inflammation and pain . At the cellular level, this can lead to a reduction in the inflammatory response of immune cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH can affect the drug’s solubility and therefore its absorption and bioavailability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diclofenac is synthesized through a multi-step process starting from 2,6-dichloroaniline. The key steps involve:

Industrial Production Methods

Industrial production of diclofenac involves similar synthetic routes but is optimized for large-scale production. The process includes:

Chemical Reactions Analysis

Types of Reactions

Diclofenac undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diclofenac has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of NSAID synthesis and degradation.

    Biology: Investigated for its effects on cellular processes and enzyme inhibition.

    Medicine: Extensively studied for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Used in the formulation of various pharmaceutical products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diclofenac is unique due to its high potency and relatively short half-life, which allows for rapid onset of action. It is also available in various formulations, making it versatile for different therapeutic needs .

Properties

IUPAC Name

2-(2,3,6-trichlorophenyl)acetic acid
Source PubChem
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InChI

InChI=1S/C8H5Cl3O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXCCPZJCKEPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2439-00-1 (hydrochloride salt)
Record name Chlorfenac [BSI:ISO]
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DSSTOX Substance ID

DTXSID2040284
Record name Chlorfenac
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Molecular Weight

239.5 g/mol
Source PubChem
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Physical Description

Colorless solid; [HSDB] White solid; [MSDSonline]
Record name 2,3,6-Trichlorophenylacetic acid
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Solubility

SOL IN ACETONE, ALC, ETHER, 200 MG/L WATER @ 28 °C; SOL IN MOST ORGANIC SOLVENTS
Record name 2,3,6-TRICHLOROPHENYLACETIC ACID
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Vapor Pressure

0.0000339 [mmHg], 1.7x10-5 mm Hg at 25 °C
Record name 2,3,6-Trichlorophenylacetic acid
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Color/Form

CRYSTALS FROM BENZENE, COLORLESS SOLID

CAS No.

85-34-7
Record name Chlorfenac
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Record name Benzeneacetic acid, 2,3,6-trichloro-
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Melting Point

161 °C
Record name 2,3,6-TRICHLOROPHENYLACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2,3,6-Trichlorophenylacetic acid (Fenac) and what is its primary use?

A: 2,3,6-Trichlorophenylacetic acid, commonly known as Fenac, is a synthetic herbicide primarily used for controlling broadleaf weeds and woody plants. [, , , , , , , ]

Q2: What is the chemical structure of Fenac?

A2: Fenac is a chlorinated phenylacetic acid derivative.

Q3: Are there any spectroscopic data available for Fenac?

A: Yes, researchers have characterized Fenac using techniques like Fourier Transform Infrared (FT-IR) spectroscopy. FT-IR spectra reveal specific functional groups present in the molecule, aiding in structural confirmation and formulation development. []

Q4: How stable is Fenac under different environmental conditions?

A: Fenac exhibits persistence in soil, with reported half-lives ranging from several months to over a year, depending on factors like soil type, pH, temperature, and microbial activity. Its persistence in water is relatively lower, with reported durations of several weeks to months. [, , , , ]

Q5: What is the solubility and dissolution behavior of Fenac?

A: Fenac's solubility in water is relatively low, which can impact its bioavailability and efficacy. Researchers have explored different formulation strategies, such as using polyethylene matrices and granular formulations, to control the release of Fenac and enhance its effectiveness. [, , ]

Q6: How is Fenac absorbed and distributed within plants?

A: Studies using radiolabeled Fenac (¹⁴C-Fenac) demonstrate that it is readily absorbed by plant roots and translocated to various tissues, including stems and leaves. The movement of Fenac from leaves to other plant parts appears to be limited. [, , ]

Q7: What is the fate of Fenac in animals?

A: Research on lactating cows administered with Fenac revealed that the herbicide is primarily excreted in urine, with a significant portion present in conjugated form. No detectable residues were found in milk or feces. []

Q8: Are there any known cases of resistance to Fenac in weed populations?

A: While the provided research doesn't explicitly mention Fenac resistance, the development of herbicide resistance is a well-documented phenomenon. Continuous use of any herbicide, including Fenac, can potentially lead to the selection of resistant weed biotypes. Monitoring for resistance development is crucial for sustainable weed management. []

Q9: What are the potential toxicological effects of Fenac?

A: As with any pesticide, understanding the potential toxicological effects of Fenac on non-target organisms, including humans, is crucial. While the provided research focuses on its herbicidal activity and environmental fate, comprehensive toxicological studies are essential for assessing its safety profile. [, ]

Q10: What analytical techniques are used to detect and quantify Fenac?

A: Gas chromatography, often coupled with electron capture detection (GC-ECD), is a sensitive and widely used technique for analyzing Fenac residues in environmental samples, such as water and soil. This method enables the separation and quantification of Fenac even at trace levels. [, ]

Q11: Are there any regulations governing the use of Fenac?

A: Given its potential for environmental persistence and potential toxicological effects, the use of Fenac is regulated in many countries. Specific regulations vary depending on the region and intended use. It's essential to consult and adhere to all applicable local regulations when handling and using this herbicide. [, ]

Q12: Are there any alternatives to Fenac for weed control?

A: Yes, there are several alternative herbicides available for controlling broadleaf weeds and woody plants, each with its mode of action, efficacy, and environmental profile. Some common alternatives include dicamba, picloram, and terbacil. The choice of herbicide depends on factors like the target weed species, crop tolerance, and environmental considerations. [, , ]

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